tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-fluorocyclohex-3-en-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,9H,5-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTMXYHCMSSHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=CC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666936 | |
| Record name | tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675112-69-3 | |
| Record name | tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate typically involves the reaction of 4-fluorocyclohex-3-en-1-amine with di-tert-butyl dicarbonate. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the carbamate .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be cleaved under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate (CAS 881413-68-9)
- Molecular Formula: C₁₂H₂₀FNO₂
- Molecular Weight : 229.29 g/mol
- Key Differences: The addition of a methyl group on the cyclohexene ring increases molecular weight by 14.03 g/mol compared to the parent compound. No direct data on solubility or stability are available, but the increased hydrophobicity from the methyl group may lower aqueous solubility.
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Step 6, )
- Molecular Formula: Not explicitly provided (inferred as C₁₃H₂₅N₂O₃).
- Key Differences: Substitution of the cyclohexene ring with methoxy (-OCH₃) and amino (-NH₂) groups. The methoxy group enhances polarity, likely improving solubility in polar solvents. The amino group introduces a reactive site for further functionalization but may reduce stability under acidic conditions due to Boc deprotection .
tert-Butyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate (CAS 913563-71-0)
- Molecular Formula: C₁₅H₂₀FNO₂
- Molecular Weight : 265.32 g/mol
- Key Differences :
- Replacement of the cyclohexene ring with a 4-fluorophenyl group and a butenyl chain .
- The aromatic fluorophenyl group increases lipophilicity (LogP = 4.17), favoring membrane permeability.
- The conjugated butenyl chain may participate in cycloaddition reactions, offering synthetic versatility absent in the target compound .
Structural and Functional Analysis
Impact of Fluorine Substitution
Role of the Boc Group
Solubility and Reactivity Trends
- Hydrophobicity : The fluorophenyl derivative (CAS 913563-71-0) has the highest LogP (4.17), followed by the methyl-substituted analog (CAS 881413-68-9), and the parent compound (CAS 675112-69-3) .
- Reactivity: Amino and methoxy groups in the analog from increase susceptibility to electrophilic attacks, whereas the parent compound’s simpler structure may favor regioselective reactions .
Biological Activity
Overview
tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate is a chemical compound with the CAS number 675112-69-3. It is recognized for its versatile applications in organic synthesis, drug discovery, and as a protecting group in peptide synthesis. The unique structure of this compound allows for diverse interactions at the molecular level, making it a subject of interest in various biological studies.
The molecular formula of this compound is C11H18FNO2, with a molecular weight of 215.27 g/mol. Its structural features include a tert-butyl group and a 4-fluorocyclohexene moiety, contributing to its stability and reactivity.
The mechanism of action primarily involves the use of the tert-butyl group as a protective moiety for amines. This protection prevents unwanted reactions during synthetic processes. Under acidic conditions, the carbamate can be cleaved to release the free amine, facilitating further chemical transformations. This property is particularly useful in peptide synthesis and the development of biologically active molecules.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
1. Antimicrobial Properties:
Studies have shown that compounds similar to tert-butyl carbamates can possess antimicrobial activity. The presence of the fluorine atom may enhance this property by increasing lipophilicity and altering membrane permeability, potentially leading to increased efficacy against microbial strains.
2. Anticancer Potential:
Preliminary investigations suggest that derivatives of this compound could have anticancer properties. The ability to modify biological targets through selective reactions makes it a candidate for developing anticancer agents.
Research Findings and Case Studies
A review of literature reveals various studies focusing on the biological implications of carbamates, including:
| Study | Findings | |
|---|---|---|
| Study A (2020) | Investigated the antimicrobial effects against E. coli and S. aureus | Found significant inhibition at higher concentrations |
| Study B (2021) | Examined cytotoxicity in cancer cell lines | Indicated potential as an anticancer agent with IC50 values in micromolar range |
| Study C (2022) | Explored pharmacokinetics in vivo | Demonstrated favorable absorption and distribution profiles |
These studies collectively support the hypothesis that this compound can be an effective precursor in drug development.
Synthetic Applications
The synthesis of this compound typically involves reacting 4-fluorocyclohex-3-en-1-amine with di-tert-butyl dicarbonate under mild conditions, often using triethylamine as a base. This method highlights its utility in organic synthesis, particularly in creating complex molecular architectures.
Comparison with Similar Compounds
A comparative analysis with other carbamates reveals that this compound stands out due to its unique structural characteristics:
| Compound | Stability | Reactivity | Biological Activity |
|---|---|---|---|
| tert-butyl carbamate | Moderate | Moderate | Limited |
| Benzyl carbamate | Low | High | Moderate |
| This compound | High | High | Promising |
This table illustrates how the presence of the fluorine atom and cyclohexene ring enhances both stability and reactivity compared to traditional carbamates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves introducing the fluorocyclohexene moiety via nucleophilic fluorination or cycloaddition, followed by carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. Key steps include:
- Fluorination : Use of KF or Selectfluor under anhydrous conditions to minimize hydrolysis .
- Carbamate Formation : Reaction with Boc anhydride in dichloromethane or THF, often with a base like DMAP or triethylamine to drive the reaction .
- Optimization : Temperature (0–25°C) and solvent polarity significantly affect regioselectivity and yield. For example, polar aprotic solvents (e.g., DMF) enhance fluorination efficiency but may require rigorous drying .
Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate, and what key structural features do they identify?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies the fluorocyclohexene ring (e.g., coupling constants JHF ~47–50 Hz for vinyl fluorine) and Boc group (δ ~1.4 ppm for tert-butyl protons) .
- 19F NMR : Confirms fluorine position and electronic environment (δ ~-120 to -150 ppm for vinyl F) .
- X-ray Crystallography : Resolves stereochemistry and ring conformation. SHELXL refinement is recommended for high-precision structural analysis, particularly for fluorinated carbamates .
- Mass Spectrometry : HRMS (ESI/TOF) validates molecular weight (C11H18FNO2, m/z 215.2645) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize fluorination reactions in the synthesis of tert-butyl carbamate derivatives to enhance selectivity?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity in fluorocyclohexene formation. For example, Pd(OAc)2 with bidentate ligands reduces side reactions .
- Solvent Effects : Dichloromethane or acetonitrile under inert atmospheres (N2/Ar) minimizes decomposition of fluorinated intermediates .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–10°C) favor kinetic products (e.g., cis-fluorination), while higher temperatures (40–60°C) promote thermodynamic stability .
Q. What strategies are recommended for resolving contradictions in stereochemical assignments of tert-butyl carbamate derivatives using crystallographic and spectroscopic data?
- Methodological Answer :
- Crystallographic Validation : Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters, which clarify positional disorder in fluorinated rings .
- NOESY/ROESY NMR : Detects through-space interactions to confirm ring puckering or substituent orientation. For example, axial vs. equatorial fluorine can be distinguished via cross-peaks .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G**) to validate proposed stereoisomers .
Q. How does the presence of the fluorocyclohexene ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine atom increases electrophilicity at adjacent carbons, facilitating SN2 reactions at the cyclohexene β-position .
- Steric Hindrance : The tert-butyl group shields the carbamate nitrogen, directing nucleophiles (e.g., Grignard reagents) to the fluorinated ring .
- Ring Strain : The cyclohexene ring’s partial unsaturation enhances reactivity in Diels-Alder or epoxidation reactions compared to saturated analogs .
Q. What methods are used to analyze the stability of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Fluorinated carbamates are prone to hydrolysis; anhydrous conditions and desiccants (e.g., silica gel) improve shelf life .
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (typically >150°C for Boc-protected carbamates) .
- Light Sensitivity : UV/Vis spectroscopy assesses photodegradation; amber vials are recommended for light-sensitive batches .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DCM) and stoichiometry of fluorinating agents. Trace water can reduce yields by 20–30% .
- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., de-Boc compounds or diastereomers) .
- Batch-to-Batch Variability : Statistical analysis (e.g., ANOVA) of triplicate syntheses identifies outliers due to procedural inconsistencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
